molecular formula C11H26Cl2N2 B1423985 N,N-Dipropyl-3-piperidinamine dihydrochloride CAS No. 1220017-53-7

N,N-Dipropyl-3-piperidinamine dihydrochloride

Cat. No. B1423985
CAS RN: 1220017-53-7
M. Wt: 257.24 g/mol
InChI Key: LXMQOGJCACTUFP-UHFFFAOYSA-N
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Description

“N,N-Dipropyl-3-piperidinamine dihydrochloride” is a chemical compound with the molecular formula C11H26Cl2N2 . It is used as a reactant for N-arylation of heterocyclic diamines and for the synthesis of substituted quinolones with reduced phototoxic risk .


Synthesis Analysis

The synthesis of “N,N-Dipropyl-3-piperidinamine dihydrochloride” involves the use of ®-3-Piperidinamine dihydrochloride as a reactant . The process involves N-arylation of heterocyclic diamines .


Molecular Structure Analysis

The molecular structure of “N,N-Dipropyl-3-piperidinamine dihydrochloride” is represented by the formula C11H26Cl2N2. It has an average mass of 257.243 Da and a monoisotopic mass of 256.147308 Da .


Chemical Reactions Analysis

“N,N-Dipropyl-3-piperidinamine dihydrochloride” is used as a reactant for N-arylation of heterocyclic diamines . It also plays a role in the synthesis of substituted quinolones with reduced phototoxic risk .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Piperidine and piperazine derivatives, including compounds structurally related to N,N-Dipropyl-3-piperidinamine dihydrochloride, are pivotal in medicinal chemistry and pharmacology. These compounds serve as key frameworks for developing psychotropic medications. For instance, pimozide, a diphenylbutylpiperidine derivative, is utilized for chronic schizophrenia treatment and certain personality-induced psychic and functional disorders. Pimozide demonstrates typical neuroleptic properties akin to haloperidol, characterized by significant central nervous system activity, indicating its potent antagonistic action on central dopamine receptors, which is crucial for its antipsychotic efficacy (Finder et al., 2012).

Biochemical and Neuropharmacological Studies

In biochemical and neuropharmacological contexts, piperazine derivatives are extensively studied for their diverse therapeutic potentials, ranging from antipsychotic to anti-inflammatory effects. A review of piperazine-based molecules reveals their broad pharmacological activities, highlighting their role in designing new therapeutic agents. This versatility is attributed to the structural flexibility of the piperazine moiety, which allows for significant modifications that can lead to varied biological activities (Rathi et al., 2016).

Therapeutic Applications

Piper longum, for instance, traditionally used in various Asian countries for treating numerous ailments, contains piperine as a major alkaloid. Pharmacological studies have demonstrated piperine's wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, and antimicrobial effects. Such studies underscore the therapeutic potential of piperine and related compounds in treating inflammation and inflammatory diseases, which can be linked to the broader class of piperidine and piperazine compounds (Yadav et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, ®-3-Piperidinamine dihydrochloride, suggests that where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls .

properties

IUPAC Name

N,N-dipropylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-3-8-13(9-4-2)11-6-5-7-12-10-11;;/h11-12H,3-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMQOGJCACTUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropyl-3-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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